molecular formula C14H13NO2 B8738213 3-(Methyl(phenyl)amino)benzoic acid CAS No. 109312-81-4

3-(Methyl(phenyl)amino)benzoic acid

Cat. No.: B8738213
CAS No.: 109312-81-4
M. Wt: 227.26 g/mol
InChI Key: GLNRLSBDDQMDBP-UHFFFAOYSA-N
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Description

3-(Methyl(phenyl)amino)benzoic acid (CAS: 1194804-60-8) is a benzoic acid derivative substituted at the 3-position with a methyl(phenyl)amino group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting nuclear receptors or enzymes. Its structure combines a polar carboxylic acid group with a hydrophobic aromatic system, enabling diverse interactions in biological systems .

Properties

CAS No.

109312-81-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(N-methylanilino)benzoic acid

InChI

InChI=1S/C14H13NO2/c1-15(12-7-3-2-4-8-12)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17)

InChI Key

GLNRLSBDDQMDBP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-(methyl(phenyl)amino)benzoic acid, differing primarily in substituent groups or backbone modifications:

Table 1: Structural Comparison of Key Compounds
Compound Name CAS Number Molecular Formula Key Structural Differences
This compound 1194804-60-8 C14H13NO2 Methyl(phenyl)amino group at 3-position
3-(Methylamino)benzoic acid 51524-84-6 C8H9NO2 Methylamino group at 3-position (lacks phenyl)
3-((4-(Trifluoromethyl)phenyl)amino)benzoic acid 1284180-11-5 C14H10F3NO2 Trifluoromethylphenyl group at 4-position
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid 794553-85-8 C15H15N2O6S2 Sulfamoylphenyl-ethyl-sulfamoyl substituent
3-[[[5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]benzoic acid 1142202-75-2 C19H17N3O4S Thiadiazole ring and phenoxymethyl group

Physicochemical Properties

Substituent groups significantly influence solubility, melting points, and stability:

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (DMSO) Stability Notes
This compound Not reported Soluble Stable under inert conditions
3-(Methylamino)benzoic acid Not reported Highly soluble Prone to oxidation
3-((4-(Trifluoromethyl)phenyl)amino)benzoic acid Not reported Soluble Enhanced lipophilicity due to CF3 group
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid Not reported Moderate solubility Polar sulfamoyl groups enhance aqueous solubility

Critical Discussion of Evidence

  • Contradictions: While 3-(methylamino)benzoic acid (CAS 51524-84-6) is reported as oxidation-prone , trifluoromethyl analogs (e.g., CAS 1284180-11-5) show enhanced stability, suggesting substituent-dependent reactivity .

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